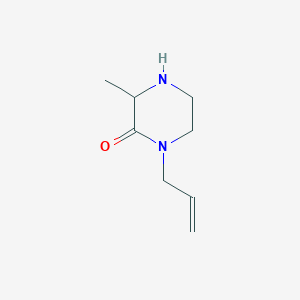
3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one is a heterocyclic organic compound with a piperazine ring substituted with a methyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method is the alkylation of 3-methylpiperazine with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(1-piperazinyl)-2-Propen-1-one: Similar structure but lacks the methyl group.
3-Methylpiperazine: Lacks the prop-2-en-1-yl group.
Allylpiperazine: Lacks the methyl group.
Uniqueness
3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one is unique due to the presence of both the methyl and prop-2-en-1-yl groups on the piperazine ring. This dual substitution can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one is a synthetic compound belonging to the piperazine class, characterized by its unique structure which includes a methyl group and a prop-2-en-1-yl side chain attached to the nitrogen atoms of the piperazine ring. Its molecular formula is C8H14N2O, and it features a ketone functional group that contributes to its biological properties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, including neuroprotection and anti-inflammatory effects.
Chemical Structure and Properties
The structural configuration of this compound allows for various chemical transformations, which can be utilized in organic synthesis. The presence of the piperazine moiety often correlates with activity at neurotransmitter receptors, notably serotonin and dopamine receptors, suggesting a potential role in mood regulation and anxiety management.
Pharmacological Potential
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, which may be attributed to their interaction with neurotransmitter receptors.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : Investigations into the anticancer potential of this compound are ongoing, with some indications of efficacy against various cancer cell lines.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways remain to be fully elucidated; however, the interactions with serotonin and dopamine receptors are particularly noteworthy.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Neurotransmitter Interaction : A study highlighted that compounds with piperazine structures often influence serotonin receptor activity, thereby impacting mood and anxiety levels.
- Anticancer Studies : Research on analogs has shown varying degrees of cytotoxicity against cancer cells, indicating that modifications to the piperazine ring can enhance or diminish biological activity.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methylpiperazine | Structure | Neuroprotective, Antimicrobial |
| Propylpiperazine | Structure | Anticancer, Neuroprotective |
| 4-Fluoropiperazine | Structure | Antidepressant |
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-10-6-4-9-7(2)8(10)11/h3,7,9H,1,4-6H2,2H3 |
InChI Key |
LQQNTPXRLLYUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















